

Application Notes and Protocols: Propiophenone, β -(dimethylamino)-, hydrochloride in Organic Synthesis

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Compound of Interest

Compound Name: *Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride*

Cat. No.: *B13745541*

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A Note on the Chemical Name: The compound "**Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride**" as specified in the query is not readily found in the scientific literature. However, the closely related and widely used compound, Propiophenone, β -(dimethylamino)-, hydrochloride (also known as 3-(dimethylamino)propiphenone hydrochloride), is a versatile reagent in organic synthesis. The following application notes and protocols are based on the applications of this β -isomer.

Introduction

Propiophenone, β -(dimethylamino)-, hydrochloride is a synthetic organic compound, classified as a Mannich base. It serves as a valuable precursor and building block in a variety of organic reactions, finding utility in medicinal chemistry and materials science. Its applications include the synthesis of complex heterocyclic frameworks, the development of selective inhibitors for diseases like African trypanosomiasis, and as a component in the formulation of photoinitiators. [1][2] This document provides detailed protocols for two key applications: the C-alkylation of indoles and the synthesis of pyrazoline derivatives.

Physicochemical Properties

Property	Value
CAS Number	879-72-1[3][4][5]
Molecular Formula	C ₁₁ H ₁₆ ClNO[4]
Molecular Weight	213.71 g/mol [2]
Appearance	White crystalline solid[1]
Melting Point	155-156 °C[3]
Solubility	Soluble in water and polar organic solvents[2]

Applications in Organic Synthesis

Propiophenone, β -(dimethylamino)-, hydrochloride is a versatile reagent employed in a range of synthetic transformations.

C-Alkylation of Indoles

This compound serves as an effective Michael acceptor for the C-alkylation of electron-rich aromatic systems such as indoles. The reaction proceeds via the elimination of the dimethylamino group, followed by the conjugate addition of the indole. This method provides a straightforward route to functionalized indole derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of Pyrazoline Derivatives

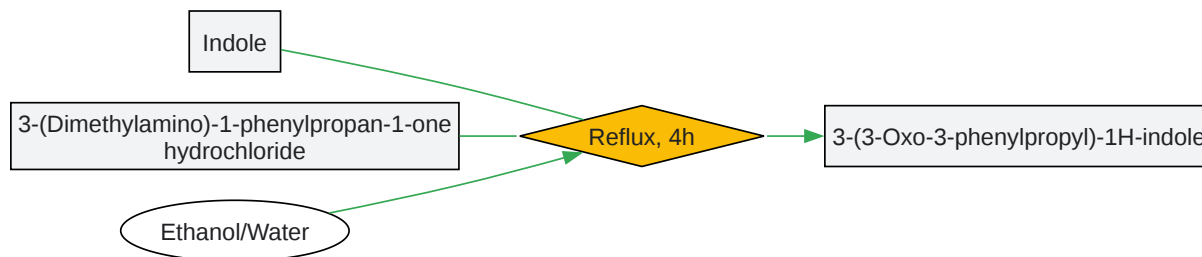
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. Propiophenone, β -(dimethylamino)-, hydrochloride can be used as a three-carbon synthon in condensation reactions with hydrazine derivatives to yield pyrazolines. This reaction is a key step in the synthesis of various pharmacologically active molecules.

Experimental Protocols

Protocol for C-Alkylation of Indole

This protocol is adapted from the work of Roman et al. (2013) which utilizes a thiophene analog of the title compound. The principles and general procedure are applicable.

Reaction Scheme:



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Caption: General workflow for the C-alkylation of indole.

Materials:

- Indole
- 3-(Dimethylamino)propiophenone hydrochloride
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- To a solution of indole (1 mmol) in an ethanol-water mixture (1:1 v/v), add 3-(dimethylamino)propiophenone hydrochloride (1 mmol).

- The reaction mixture is then heated to reflux with stirring for 4 hours.
- After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
- The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data:

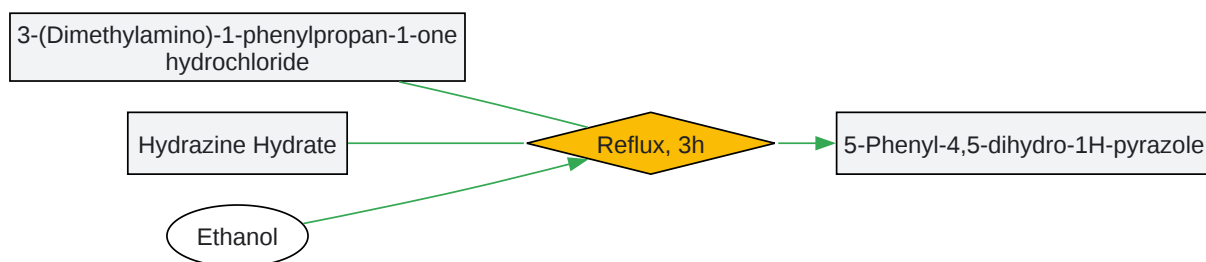
The following table summarizes the reaction conditions and yields for the C-alkylation of indoles with a thiophene analog of the title compound, as reported by Roman et al. (2013).

Indole Derivative	Reaction Time (h)	Yield (%)
Indole	4	65
1-Methylindole	4	58

Protocol for the Synthesis of Pyrazoline Derivatives

This protocol describes the synthesis of a pyrazoline derivative from 3-(dimethylamino)propiophenone hydrochloride and a hydrazine derivative.

Reaction Scheme:



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Caption: General workflow for the synthesis of pyrazolines.

Materials:

- 3-(Dimethylamino)propiophenone hydrochloride
- Hydrazine hydrate
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- A mixture of 3-(dimethylamino)propiophenone hydrochloride (1 mmol) and hydrazine hydrate (1.2 mmol) is dissolved in ethanol.
- The reaction mixture is heated to reflux for 3 hours.
- The progress of the reaction is monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired pyrazoline derivative.

Quantitative Data:

The following table provides data for the synthesis of a pyrazoline derivative from the thiophene analog of the title compound and hydroxylamine hydrochloride, as reported by Roman et al. (2013).

Reactant	Reaction Time (h)	Yield (%)
Hydroxylamine hydrochloride	3	78

Safety Information

Propiophenone, β -(dimethylamino)-, hydrochloride is toxic if swallowed and causes skin and serious eye irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS).

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